2,2'-[(2,5-Dimethylphenyl)imino]diethanol
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Overview
Description
2,2’-[(2,5-Dimethylphenyl)imino]diethanol is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of a dimethylphenyl group attached to an imino group, which is further connected to two ethanol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,5-Dimethylphenyl)imino]diethanol typically involves the reaction of 2,5-dimethylaniline with diethanolamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imino linkage. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(2,5-Dimethylphenyl)imino]diethanol may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,5-Dimethylphenyl)imino]diethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
2,2’-[(2,5-Dimethylphenyl)imino]diethanol has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential antimicrobial activity against various pathogens.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for certain diseases.
Mechanism of Action
The mechanism of action of 2,2’-[(2,5-Dimethylphenyl)imino]diethanol involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, affecting their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Diethanolamine: Similar in structure but lacks the dimethylphenyl group.
N,N-Bis(2-hydroxyethyl)-p-toluidine: Similar but with a different substitution pattern on the aromatic ring.
Uniqueness
2,2’-[(2,5-Dimethylphenyl)imino]diethanol is unique due to the presence of the dimethylphenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and reactivity .
Properties
CAS No. |
6629-52-3 |
---|---|
Molecular Formula |
C12H19NO2 |
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[N-(2-hydroxyethyl)-2,5-dimethylanilino]ethanol |
InChI |
InChI=1S/C12H19NO2/c1-10-3-4-11(2)12(9-10)13(5-7-14)6-8-15/h3-4,9,14-15H,5-8H2,1-2H3 |
InChI Key |
RMVDGRNSVZLQGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N(CCO)CCO |
Origin of Product |
United States |
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